molecular formula C9H9NO5 B8790378 2-methoxy-4-nitrophenyl acetate CAS No. 108164-88-1

2-methoxy-4-nitrophenyl acetate

Cat. No.: B8790378
CAS No.: 108164-88-1
M. Wt: 211.17 g/mol
InChI Key: DIKOVRNHZKVROR-UHFFFAOYSA-N
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Description

2-methoxy-4-nitrophenyl acetate: is an organic compound with the molecular formula C9H9NO5 It is a derivative of 4-nitrophenol, where the hydroxyl group is substituted with a methoxy group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-nitrophenyl acetate typically involves the nitration of 2-methoxyphenol followed by acetylation. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol derivative is then separated and subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-4-nitrophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-methoxy-4-nitrophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It acts as a substrate for enzymes such as carbonic anhydrase and glycosidases, helping to elucidate their mechanisms of action .

Medicine: The compound’s derivatives have potential therapeutic applications. For instance, its reduction product, 2-methoxy-4-aminophenol acetate, is explored for its antimicrobial and anti-inflammatory properties .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitrophenyl acetate involves its interaction with specific molecular targets. For example, as a substrate for carbonic anhydrase, it undergoes hydrolysis to produce 2-methoxy-4-nitrophenol and acetic acid. This reaction helps in understanding the enzyme’s catalytic activity and its role in physiological processes .

Comparison with Similar Compounds

  • 2-Methoxy-5-nitrophenol acetate
  • 4-Nitrophenol acetate
  • 2-Nitrophenol acetate

Comparison: 2-methoxy-4-nitrophenyl acetate is unique due to the position of the methoxy and nitro groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to 2-Methoxy-5-nitrophenol acetate, the 4-nitro derivative exhibits different electronic properties, affecting its interaction with nucleophiles and electrophiles .

Properties

CAS No.

108164-88-1

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl) acetate

InChI

InChI=1S/C9H9NO5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3

InChI Key

DIKOVRNHZKVROR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the potassium salt of 4-nitroguaiacol (10.15 g, 49 mmol), acetic anhydride (80 ml) DMAP (250 mg) and DMF (5 ml) was heated at 80° C. After stirring for 10 minutes, acetic arhydride was removed by evaporation and water was added to give a cream solid. The solid was collected by filtration, washed with water followed by ether and isohexanes to give 4-acetoxy-3-methoxynitrobenzene (9.84 g, 95%).
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10.15 g
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80 mL
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5 mL
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